molecular formula C22H28O2 B1671717 Etonogestrel CAS No. 54048-10-1

Etonogestrel

Cat. No. B1671717
CAS RN: 54048-10-1
M. Wt: 324.5 g/mol
InChI Key: GCKFUYQCUCGESZ-BPIQYHPVSA-N
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Description

Etonogestrel is a long-acting synthetic derived progestin contraceptive used in various devices such as contraceptive rings and intradermal implants . It works by stopping a woman’s egg from fully developing each month. The egg can no longer accept a sperm and fertilization (pregnancy) is prevented .


Synthesis Analysis

Etonogestrel is synthesized through a process described in a patent . The synthesis involves the transformation of intermediate III to the key intermediate IV and finally to desogestrel and etonogestrel .


Molecular Structure Analysis

Etonogestrel has a molecular formula of C22H28O2 . Its average mass is 324.457 Da and its monoisotopic mass is 324.208923 Da .


Chemical Reactions Analysis

Etonogestrel is highly metabolized in the liver by the action of the cytochrome isoenzyme 3A4 mainly through hydroxylation, sulfate conjugation, and glucuronide conjugation reactions .


Physical And Chemical Properties Analysis

Etonogestrel has a density of 1.1±0.1 g/cm3, a boiling point of 473.1±45.0 °C at 760 mmHg, and a flash point of 201.1±21.3 °C . It has a molar refractivity of 94.4±0.4 cm3 .

properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKFUYQCUCGESZ-BPIQYHPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046782
Record name Etonogestrel
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Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etonogestrel
Source Human Metabolome Database (HMDB)
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Boiling Point

473.1ºC at 760 mmHg
Record name Etonogestrel
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Solubility

Insoluble, 7.37e-03 g/L
Record name Etonogestrel
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Record name Etonogestrel
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Etonogestrel binds with high affinity to the progesterone and estrogen receptors in the target organs. From the target organs, they include the female reproductive tract, mammary gland, hypothalamus, and pituitary. Once bound, this drug changes the synthesis of different proteins which in order decreases the level of gonadotropin-releasing hormone and the luteinizing hormone.
Record name Etonogestrel
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Product Name

Etonogestrel

CAS RN

54048-10-1
Record name Etonogestrel
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Record name Etonogestrel [USAN:INN:BAN]
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Record name Etonogestrel
Source DrugBank
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Record name (17α)-13-ethyl-17-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one
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Record name ETONOGESTREL
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Record name Etonogestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196-200ºC
Record name Etonogestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etonogestrel
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Citations

For This Compound
11,700
Citations
S Funk, MM Miller, DR Mishell Jr, DF Archer… - Contraception, 2005 - Elsevier
OBJECTIVES: The safety and efficacy of a single-rod implantable contraceptive containing etonogestrel (Implanon™) were investigated in a multicenter clinical trial. STUDY DESIGN: …
Number of citations: 300 www.sciencedirect.com
R Wenzl, A van Beek, P Schnabel, J Huber - Contraception, 1998 - Elsevier
… bolus dose of 150 μg etonogestrel (3-ketodesogestrel) was … the intravenous dosings of etonogestrel was done to study the … Results showed that etonogestrel released from Implanon …
Number of citations: 100 www.sciencedirect.com
KV Moray, H Chaurasia… - Reproductive …, 2021 - reproductive-health-journal …
… The intervention of interest in this systematic review was etonogestrel sub dermal … The primary outcome that was assessed for effectiveness of the etonogestrel sub dermal contraceptive …
CJ Timmer, TMT Mulders - Clinical pharmacokinetics, 2000 - Springer
… Both etonogestrel and ethinylestradiol are well established … and pharmacodynamics of etonogestrel and ethinylestradiol as … the pharmacokinetics of etonogestrel and ethinylestradiol for …
Number of citations: 334 link.springer.com
DD Maddox, Z Rahman - Pharmacy and Therapeutics, 2008 - ncbi.nlm.nih.gov
Consequences related to unintended pregnancies have both social and economic repercussions. 1 The Centers for Disease Control and Prevention (CDC) reports that almost 850,000 …
Number of citations: 18 www.ncbi.nlm.nih.gov
D Mansour, L Bahamondes, H Critchley, P Darney… - Contraception, 2011 - Elsevier
The aim of this guidance is to review the management of unacceptable vaginal bleeding patterns in etonogestrel (ENG)-releasing contraceptive implant users concentrating, where …
Number of citations: 118 www.sciencedirect.com
HJTC Bennink - The European Journal of Contraception & …, 2000 - Taylor & Francis
This paper reviews pharmacokinetic and pharmacodynamic studies with Implanon®, which provides serum etonogestrel levels sufficient to inhibit ovulation within 8 h of insertion. After a …
Number of citations: 98 www.tandfonline.com
M Murat Inal, Y Yildirim, K Ertopcu… - … European Journal of …, 2008 - Taylor & Francis
… Limited studies of lipids during etonogestrel implant use … Some studies of levonorgestrel- and etonogestrel-releasing … studies with levonorgestrel, etonogestrel and nomegestrol acetate …
Number of citations: 51 www.tandfonline.com
P Darney, A Patel, K Rosen, LS Shapiro, AM Kaunitz - Fertility and sterility, 2009 - Elsevier
OBJECTIVE: To present efficacy, safety, and bleeding profile results from the clinical trials that supported the US Food and Drug Administration filing for the approval of a single-rod …
Number of citations: 308 www.sciencedirect.com
JAH van Laarhoven, MAB Kruft, H Vromans - International journal of …, 2002 - Elsevier
… system with the two steroids etonogestrel and ethinyl estradiol. It … solubility and release of etonogestrel are influenced by the … in which two steroids (etonogestrel and ethinyl estradiol) are …
Number of citations: 175 www.sciencedirect.com

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